molecular formula C36H44N4O2 B1254610 6-hydroxymanzamine A

6-hydroxymanzamine A

Cat. No.: B1254610
M. Wt: 564.8 g/mol
InChI Key: CANRNZBVKKQKEQ-FFMUKQARSA-N
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Description

Manzamine Y is a member of the manzamine family, a class of marine alkaloids isolated from marine sponges. These compounds are known for their complex structures and diverse biological activities. Manzamine Y, like other manzamines, features a unique polycyclic structure that includes a β-carboline moiety fused with multiple ring systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of manzamine alkaloids, including manzamine Y, involves several complex steps. Key reactions include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These reactions are crucial for constructing the intricate ring systems characteristic of manzamines.

Industrial Production Methods: Industrial production of manzamines typically involves extraction from marine sponges. A kilogram-scale preparation method includes extracting the fresh sponge with acetone, followed by an acid-base partition scheme and fractionation using silica gel vacuum liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Manzamine Y undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Manzamine Y has a wide range of scientific research applications:

Comparison with Similar Compounds

Manzamine Y is unique among manzamine alkaloids due to its specific ring structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Properties

Molecular Formula

C36H44N4O2

Molecular Weight

564.8 g/mol

IUPAC Name

(1R,2R,4R,5Z,12R,13S,16Z)-25-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O2/c41-26-12-13-31-28(21-26)27-14-17-37-32(33(27)38-31)29-23-36(42)16-8-4-1-2-5-9-18-39-20-15-30(29)35(24-39)22-25-11-7-3-6-10-19-40(25)34(35)36/h1,4,7,11-14,17,21,23,25,30,34,38,41-42H,2-3,5-6,8-10,15-16,18-20,22,24H2/b4-1-,11-7-/t25-,30-,34+,35-,36-/m0/s1

InChI Key

CANRNZBVKKQKEQ-FFMUKQARSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O

Synonyms

6-hydroxymanzamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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